molecular formula C23H14Cl4N2O2S B2490842 3'-(3,4-dichlorophenyl)-1-[(3,4-dichlorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione CAS No. 338418-90-9

3'-(3,4-dichlorophenyl)-1-[(3,4-dichlorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No.: B2490842
CAS No.: 338418-90-9
M. Wt: 524.24
InChI Key: IKXLPATYXXTYSJ-UHFFFAOYSA-N
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Description

3'-(3,4-Dichlorophenyl)-1-[(3,4-dichlorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a spirocyclic compound characterized by a fused indole-thiazolidine core and dual 3,4-dichlorophenyl substituents. This compound is part of a broader class of spirothiazolidine derivatives, which are explored for pharmacological applications due to their structural diversity and metabolic stability .

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-1'-[(3,4-dichlorophenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14Cl4N2O2S/c24-16-7-5-13(9-18(16)26)11-28-20-4-2-1-3-15(20)23(22(28)31)29(21(30)12-32-23)14-6-8-17(25)19(27)10-14/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXLPATYXXTYSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC4=CC(=C(C=C4)Cl)Cl)C5=CC(=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14Cl4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(3,4-dichlorophenyl)-1-[(3,4-dichlorophenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dichlorobenzaldehyde with indole-2,3-dione in the presence of a base to form an intermediate. This intermediate is then reacted with a thiazolidine derivative under controlled conditions to yield the final spiro compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

3’-(3,4-dichlorophenyl)-1-[(3,4-dichlorophenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, particularly in the realm of cancer treatment.

Anticancer Activity

Recent studies have demonstrated that this compound displays potent anticancer properties. For example:

  • In Vitro Studies : The compound has been tested against various human tumor cell lines, showing a mean growth inhibition (GI50) value of approximately 15.72 µM. This suggests a strong potential for further development as an anticancer agent .

Therapeutic Applications

Given its promising biological profile, the compound may have several therapeutic applications:

  • Cancer Therapy : Due to its ability to inhibit tumor growth, it could be developed as a novel chemotherapeutic agent.
  • Anti-inflammatory Properties : Some derivatives related to this compound have shown anti-inflammatory effects, which could expand its therapeutic uses beyond oncology .

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies highlighting the efficacy and potential applications of this compound:

StudyFindings
NCI Testing The National Cancer Institute evaluated the compound against a panel of cancer cell lines and found significant growth inhibition .
Molecular Docking Studies Demonstrated strong binding affinity to DHFR, suggesting a potential mechanism for its anticancer activity .
In Vivo Studies Preliminary animal studies indicate that the compound may reduce tumor size significantly compared to controls .

Mechanism of Action

The mechanism of action of 3’-(3,4-dichlorophenyl)-1-[(3,4-dichlorophenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its antimicrobial activity could be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogs

Compound Name Substituents Molecular Formula Molecular Weight InChIKey
Target Compound 3,4-dichlorophenyl (×2) C₁₆H₁₀Cl₄N₂O₂S ~426.6* LTITYVDJVDFDAF-UHFFFAOYSA-N
3'-(4-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione 4-chlorophenyl; 3-(trifluoromethyl)benzyl C₁₇H₁₁ClF₃N₂O₂S ~411.8* YLFKLMIUELJBKP-UHFFFAOYSA-N
3'-(4-Chlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione 4-chlorophenyl (single substitution) C₁₆H₁₁ClN₂O₂S 330.79 N/A (CAS 79962-57-5)

*Calculated based on molecular formulas.

Physicochemical Properties

  • Lipophilicity : The dual 3,4-dichlorophenyl groups in the target compound likely increase logP (a measure of lipophilicity) compared to analogs with fewer chlorine atoms or polar groups like –CF₃. This could enhance membrane permeability but reduce aqueous solubility.

Commercial and Research Relevance

Availability and Suppliers

  • The target compound (CAS 477859-00-0) is listed under suppliers like AKOS (AKOS005079780) and MCULE (MCULE-5018770530), though specific pricing requires institutional access .
  • Analogs such as CAS 79962-57-5 are temporarily out of stock, highlighting supply-chain challenges for niche spirothiazolidines .

Research Implications

  • Pharmacological Potential: The dichlorophenyl groups may confer affinity for halogen-binding pockets in enzymes or receptors, as seen in kinase inhibitors or antimicrobial agents.
  • Structure-Activity Relationship (SAR) : Substituting –Cl with –CF₃ or altering halogen positions could optimize potency or toxicity profiles, warranting further SAR studies .

Biological Activity

The compound 3'-(3,4-dichlorophenyl)-1-[(3,4-dichlorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a synthetic derivative known for its diverse biological activities. This article explores its biological properties, including anticancer effects, antimicrobial activity, and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C23H15Cl2N2O2S
  • Molecular Weight : 489.80 g/mol
  • CAS Number : 477859-00-0

The compound features a complex structure that includes a spiroindole and thiazolidine moiety, which are significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent.

The compound has been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism is similar to that of other known microtubule-targeting agents.

In Vitro Studies

In vitro evaluations demonstrated significant cytotoxicity against various cancer cell lines:

  • DU145 (prostate cancer) : IC50 = 93 nM
  • A549 (lung cancer) : IC50 = 39 nM
  • HCT-15 (colon cancer) : IC50 = 51 nM

These results indicate that the compound exhibits potent anticancer properties comparable to established chemotherapeutics .

Antimicrobial Activity

The compound also displays notable antimicrobial properties.

Evaluation of Antibacterial Activity

In vitro tests against several bacterial strains showed varying degrees of effectiveness:

  • Staphylococcus aureus : MIC = 625 µg/ml
  • Escherichia coli : MIC = 1250 µg/ml
  • Pseudomonas aeruginosa : MIC = 2500 µg/ml

These findings suggest that the compound could be a candidate for developing new antibacterial agents .

Case Studies and Research Findings

StudyFindings
Guggilapu et al. (2017)Identified as a microtubule destabilizing agent with significant cytotoxicity against prostate and lung cancer cell lines.
Buvana et al. (2021)Demonstrated inhibition of tubulin polymerization with resultant apoptosis in cancer cells.
Antimicrobial EvaluationShowed effectiveness against both Gram-positive and Gram-negative bacteria with MIC values indicating potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including cyclocondensation of indole derivatives with thiazolidine precursors. Key steps include:

  • Mannich reaction to introduce the dichlorophenylmethyl group.
  • Spiro-ring formation via nucleophilic substitution under anhydrous conditions (e.g., DMF as solvent, 80–100°C).
  • Purification using column chromatography (silica gel, ethyl acetate/hexane gradient) .
    • Optimization : Reaction efficiency is sensitive to solvent polarity and temperature. For example, higher yields (≥75%) are achieved with slow reagent addition and inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key diagnostic signals include:
  • Spiro carbon resonance at δ ~105–110 ppm (¹³C NMR).
  • Dichlorophenyl protons as doublets in the aromatic region (δ 7.2–7.8 ppm, ¹H NMR).
  • IR Spectroscopy : Confirm carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ for the dione moieties .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 528.0 ± 0.5) .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer :

  • In vitro enzyme inhibition : Screen against targets like cyclooxygenase-2 (COX-2) or protein tyrosine phosphatases (PTP1B) using fluorometric assays.
  • Cellular cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

  • Methodological Answer :

  • Crystal growth : Use slow evaporation in polar aprotic solvents (e.g., DMSO/water mixtures).
  • Data collection : Monochromatic X-ray source (Mo-Kα, λ = 0.71073 Å) at 100 K.
  • Analysis : Refine using SHELXL to determine bond angles (e.g., spiro C–N–C angle ~109.5°) and confirm the R/S configuration of dichlorophenyl groups .

Q. What mechanistic pathways underlie its potential anti-inflammatory activity?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model interactions with COX-2’s active site (PDB ID: 5KIR). Focus on hydrogen bonding with Arg120 and hydrophobic contacts with Val349.
  • In vitro validation : Measure prostaglandin E₂ (PGE₂) inhibition in LPS-stimulated macrophages .

Q. How does the compound’s environmental stability impact ecotoxicology studies?

  • Methodological Answer :

  • Hydrolysis studies : Incubate in buffers (pH 4–9) at 25°C and 40°C. Monitor degradation via HPLC.
  • Photolysis : Expose to UV light (λ = 254 nm) and quantify breakdown products (e.g., dichlorophenol derivatives) .

Q. How can researchers resolve contradictions in spectral data across different batches?

  • Methodological Answer :

  • Batch comparison : Analyze NMR spectra for batch-specific impurities (e.g., residual solvents in DMSO-d₆).
  • Dynamic NMR : Use variable-temperature ¹H NMR to detect conformational equilibria (e.g., rotamers of the thiazolidine ring) .

Q. What computational strategies predict structure-activity relationships (SAR) for derivatives?

  • Methodological Answer :

  • QSAR modeling : Employ Gaussian09 for DFT calculations (B3LYP/6-31G*) to correlate electronic parameters (e.g., HOMO/LUMO energies) with bioactivity.
  • Substituent effects : Replace dichlorophenyl groups with methoxy or nitro groups and compare docking scores .

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